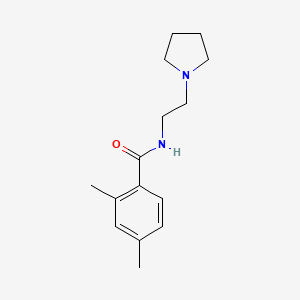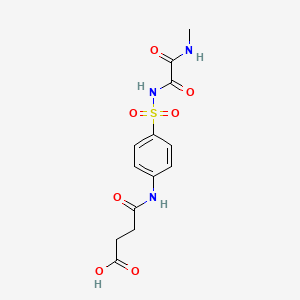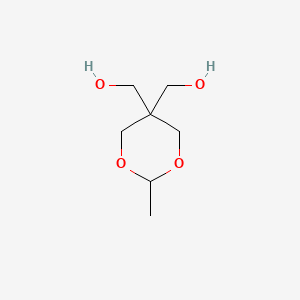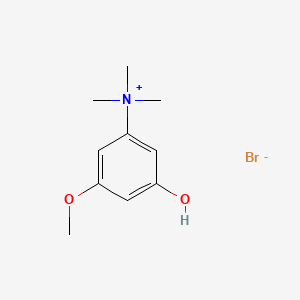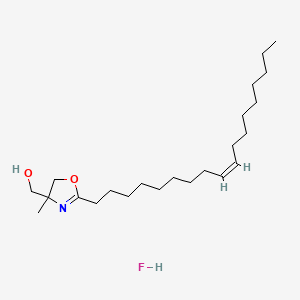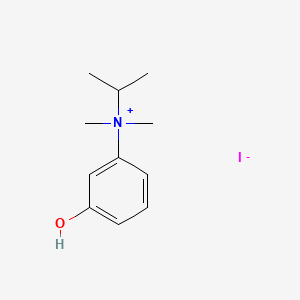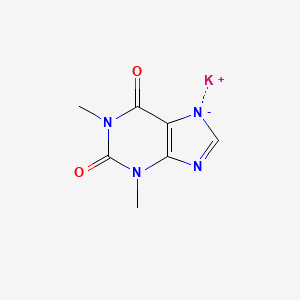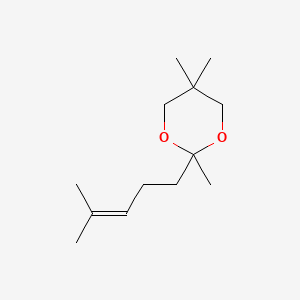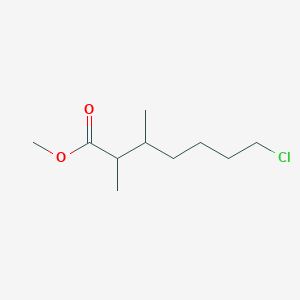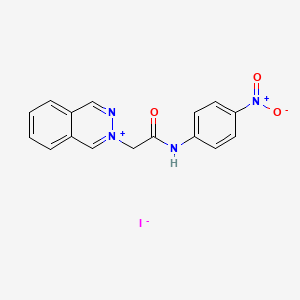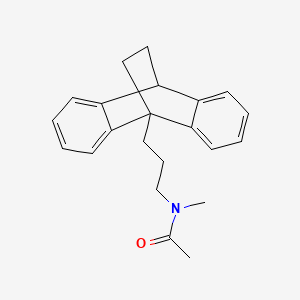![molecular formula C6H16O8SSi B13771039 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- CAS No. 70869-38-4](/img/structure/B13771039.png)
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- is an organic silicon compound. It is characterized by the presence of a sulfonic acid group, a hydroxyl group, and a trihydroxysilyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- typically involves the reaction of 3-(chloromethyl)propanesulfonic acid with triphenylsilanol under alkaline conditions[2][2]. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The trihydroxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a proton donor, facilitating acid-catalyzed reactions. The trihydroxysilyl group can form strong hydrogen bonds with other molecules, enhancing its reactivity and stability in aqueous solutions .
Comparison with Similar Compounds
1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- can be compared with other similar compounds such as:
3-Hydroxy-1-propanesulfonic acid: This compound lacks the trihydroxysilyl group, making it less versatile in certain applications.
3-Chloro-2-hydroxy-1-propanesulfonic acid: This compound contains a chloro group instead of a trihydroxysilyl group, which affects its reactivity and applications.
The uniqueness of 1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]- lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various applications.
Properties
CAS No. |
70869-38-4 |
|---|---|
Molecular Formula |
C6H16O8SSi |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-hydroxy-3-(3-trihydroxysilylpropoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H16O8SSi/c7-6(5-15(8,9)10)4-14-2-1-3-16(11,12)13/h6-7,11-13H,1-5H2,(H,8,9,10) |
InChI Key |
OGAIYCZMKDJRSU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(CS(=O)(=O)O)O)C[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



